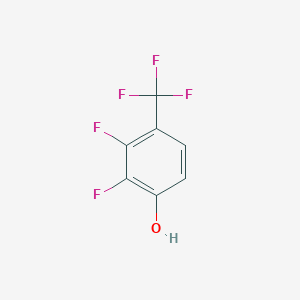

2,3-Difluoro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-12-1 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, applications, and safety protocols for 2,3-Difluoro-4-(trifluoromethyl)phenol. As a valued building block in modern synthetic chemistry, a thorough understanding of this compound is crucial for its effective and safe utilization in research and development.

Core Chemical Identity and Properties

This compound is a halogenated aromatic compound with the chemical formula C7H3F5O.[1][2] Its structure is characterized by a phenol ring substituted with two fluorine atoms and a trifluoromethyl group. This unique combination of electron-withdrawing groups significantly influences its chemical reactivity and physical properties.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 116640-12-1 | [1][2][3] |

| Molecular Formula | C7H3F5O | [1][2][4] |

| Molecular Weight | 198.09 g/mol | [1][3][4] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 182.0 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 63.9 ± 25.9 °C | [1] |

| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [1] |

| Refractive Index | 1.424 | [1] |

| LogP | 3.27 | [1] |

| Storage Temperature | 2-8°C | [3][5] |

Role in Synthetic Chemistry and Drug Discovery

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7][8] The presence of the trifluoromethyl (CF3) group is of particular significance in drug design.

The CF3 group is a well-established bioisostere for other chemical moieties and can significantly enhance a drug candidate's properties.[9] Its high metabolic stability can protect against enzymatic degradation, leading to an increased half-life of the drug.[9] Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability.[9][10] The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the phenolic proton and the overall electronic properties of the aromatic ring, which can be fine-tuned to optimize binding interactions with biological targets.[9]

This compound is a valuable starting material for creating a diverse range of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. Its utility extends to the development of novel herbicides and fungicides in the agrochemical industry.[10]

Caption: Synthetic utility of this compound.

Spectral Information

While specific spectra are not provided in this guide, various suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, which are crucial for structure confirmation and purity assessment.[5]

Safety, Handling, and Reactivity

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets.

Hazard Identification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[11]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[11]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[11]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3) : May cause respiratory irritation.[11]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

This compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.[11] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Use chemical safety goggles.

-

Skin Protection : Handle with gloves. Wear appropriate protective clothing.[11]

-

Respiratory Protection : Use a respirator if ventilation is inadequate.[11]

Stability and Reactivity

The product is chemically stable under standard ambient conditions (room temperature). Avoid strong oxidizing agents. Upon intense heating, it can form explosive mixtures with air.

Caption: Summary of safety and handling protocols.

Experimental Protocols

While specific, detailed experimental protocols involving this compound are proprietary to individual research entities, a general synthetic workflow for its use as an intermediate would typically involve the following steps. This is a conceptualized protocol and should be adapted based on the specific reaction.

General Protocol: O-Alkylation of this compound

-

Reaction Setup : In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile).

-

Base Addition : Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Electrophile Addition : Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring : Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

-

Characterization : Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a key building block in synthetic chemistry with significant applications in drug discovery and agrochemical development. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential hazards.

References

- 1. This compound | CAS#:116640-12-1 | Chemsrc [chemsrc.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound 98 CAS#: 116640-12-1 [m.chemicalbook.com]

- 4. This compound 98 | CAS: 116640-12-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 116640-12-1|this compound|BLD Pharm [bldpharm.com]

- 6. Cas 116640-12-1,this compound 98 | lookchem [lookchem.com]

- 7. This compound | 116640-12-1 | FD84357 [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. aaronchem.com [aaronchem.com]

A-Technical-Guide-to-the-Synthesis-of-2,3-Difluoro-4-(trifluoromethyl)phenol

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3-Difluoro-4-(trifluoromethyl)phenol, a critical fluorinated building block in the development of advanced pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the prevailing synthetic strategies, focusing on the rationale behind experimental choices and detailed, actionable protocols. The primary route discussed involves a multi-step synthesis commencing from 2,3-difluorobromobenzene, proceeding through a key trifluoromethylation step, followed by nitration, reduction, and a final diazotization-hydrolysis sequence to yield the target phenol. Each stage is analyzed for its mechanistic underpinnings, optimization parameters, and potential challenges, ensuring a trustworthy and authoritative resource for laboratory application.

Introduction: The Significance of Fluorinated Phenols

Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly within the life sciences. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound is a prime example of a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable intermediate for complex molecule synthesis. The presence of ortho- and meta- fluorine atoms, combined with a para-trifluoromethyl group, offers a unique electronic and steric profile for further chemical elaboration.

This guide will focus on a robust and widely applicable synthetic route, breaking down each transformation into its core components. The causality behind the choice of reagents, solvents, and reaction conditions will be explained to provide a deeper understanding beyond a simple recitation of steps.

Prevailing Synthetic Strategy: A Multi-step Approach

The most logical and commonly employed synthesis of this compound begins with a commercially available starting material, 2,3-difluorobromobenzene, and proceeds through a series of well-established transformations. This pathway is chosen for its reliability and the commercial availability of the necessary reagents.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Elucidation and Protocols

Step 1: Trifluoromethylation of 2,3-Difluorobromobenzene

The introduction of the trifluoromethyl (CF3) group is a critical first step. A common and effective method for this transformation is a copper-mediated Sandmeyer-type trifluoromethylation.[4][5][6][7] This approach is favored for its relatively mild conditions and tolerance of various functional groups.[5]

Causality and Mechanistic Insight: The Sandmeyer reaction and its variants are powerful tools for the conversion of aryl amines (via their diazonium salts) to a wide array of functional groups.[4][6] In this specific trifluoromethylation, a copper(I) salt acts as a catalyst to facilitate the transfer of a CF3 radical to the aromatic ring. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

Experimental Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobromobenzene (1.0 eq), a copper(I) salt (e.g., CuI, 0.1-0.2 eq), and a suitable trifluoromethylating agent such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate or trimethyl(trifluoromethyl)silane (TMSCF3).[5]

-

Add a high-boiling point aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to 120-150 °C and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-1-(trifluoromethyl)benzene.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2,3-Difluorobromobenzene |

| Key Reagents | Copper(I) iodide, TMSCF3 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 130 °C |

| Typical Yield | 70-85% |

Step 2: Nitration of 2,3-Difluoro-1-(trifluoromethyl)benzene

The subsequent step involves the regioselective introduction of a nitro group, which will later be converted to the desired phenol. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the correct isomer. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects will primarily yield the desired 5-nitro isomer.

Causality and Mechanistic Insight: Electrophilic aromatic substitution is the operative mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO2+), a potent electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Experimental Protocol:

-

To a flask containing 2,3-Difluoro-1-(trifluoromethyl)benzene (1.0 eq), slowly add concentrated sulfuric acid at 0 °C.

-

To this mixture, add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product, 1,2-Difluoro-5-nitro-4-(trifluoromethyl)benzene, can often be used in the next step without further purification.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2,3-Difluoro-1-(trifluoromethyl)benzene |

| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Temperature | 0 °C to room temperature |

| Typical Yield | >90% |

Step 3: Reduction of the Nitro Group

The nitro group is now reduced to an amine, which is the precursor for the diazotization reaction. Several methods are available for this reduction, including catalytic hydrogenation or the use of reducing metals in acidic media.

Causality and Mechanistic Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and reacts with the nitro compound. Alternatively, metals like tin, iron, or zinc in the presence of a strong acid like HCl can also effect this reduction through a series of single electron transfers.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1,2-Difluoro-5-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate to obtain 3,4-Difluoro-4-(trifluoromethyl)aniline, which can be used directly in the next step.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 1,2-Difluoro-5-nitro-4-(trifluoromethyl)benzene |

| Key Reagents | H2 gas, 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Typical Yield | >95% |

Step 4: Diazotization and Hydrolysis to the Phenol

This final step is a classic transformation in aromatic chemistry. The aniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[8][9][10] The instability of the diazonium salt necessitates low temperatures for its formation.[11]

Causality and Mechanistic Insight: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) forms a diazonium salt.[12] This intermediate is highly versatile.[13] Upon warming in an aqueous acidic solution, the diazonium group, an excellent leaving group (dinitrogen gas), is displaced by a water molecule, which subsequently loses a proton to form the phenol.[9][10][14]

Caption: The two-stage process of diazotization followed by hydrolysis.

Experimental Protocol:

-

Dissolve 3,4-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[12]

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

To induce hydrolysis, slowly add the diazonium salt solution to a heated aqueous acidic solution (e.g., dilute sulfuric acid at 100 °C).[10] A more modern approach involves a two-phase system with an organic solvent like cyclopentyl methyl ether (CPME) and water, which can lead to higher yields and reduced tar formation.[14]

-

After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation to obtain the final product.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3,4-Difluoro-4-(trifluoromethyl)aniline |

| Key Reagents | Sodium Nitrite, Sulfuric Acid, Water |

| Temperature | 0-5 °C (Diazotization), 100 °C (Hydrolysis) |

| Typical Yield | 60-75% |

Conclusion and Future Perspectives

The synthesis of this compound via the multi-step sequence described herein represents a reliable and scalable method for accessing this valuable fluorinated intermediate. Each step—trifluoromethylation, nitration, reduction, and diazotization/hydrolysis—is based on well-understood and robust chemical transformations. By understanding the causality behind each experimental choice, researchers can better troubleshoot and optimize these procedures for their specific applications.

Future research in this area may focus on developing more direct methods for the synthesis of such highly substituted phenols, potentially through advanced C-H activation or functionalization strategies, thereby reducing the number of synthetic steps and improving overall efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]

- 10. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]

- 11. quora.com [quora.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 2,3-Difluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and target binding affinity.[1][2] Among the vast array of fluorinated building blocks, 2,3-Difluoro-4-(trifluoromethyl)phenol stands out as a key intermediate with significant potential in the synthesis of novel therapeutic agents and advanced materials.[3] This guide provides a comprehensive overview of the critical safety data, handling protocols, and contextual applications of this compound, ensuring its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [4][5][6][7] |

| CAS Number | 116640-12-1 | [4][5][6][7] |

| Molecular Formula | C₇H₃F₅O | [5][6][7][8] |

| Molecular Weight | 198.09 g/mol | [5][6][7][8] |

| Appearance | Powder | [3] |

| Boiling Point | 182.0 ± 35.0 °C at 760 mmHg | [4][9] |

| Flash Point | 63.9 ± 25.9 °C | [9] |

| Purity | Min. 95% - 98% | [3][6] |

| Storage Temperature | 2-8°C | [4] |

Note: Some physical properties are predicted or have a wide margin of error in available literature. Researchers should exercise caution and verify these properties where critical for experimental design.

Hazard Analysis and GHS Classification: A Risk-Based Approach

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding the specific nature of these hazards is paramount for implementing appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

(Source: Aaron Chemicals Safety Data Sheet)[4]

Expert Insight: The trifluoromethyl group and fluorine atoms significantly influence the electronic properties of the phenol ring, enhancing its acidity and potential for biological interaction.[2] This increased reactivity also contributes to its irritant and toxic properties. The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion. The respiratory irritation potential necessitates the handling of this solid in a well-ventilated area, preferably a fume hood, to prevent the inhalation of airborne particles.[10]

Safe Handling and Engineering Controls: A Multi-Layered Protection Strategy

Given its hazardous nature, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure prevention.[10]

-

Ventilation: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10][11]

-

Enclosed Systems: For larger scale reactions, the use of enclosed systems or glove boxes is recommended to provide a higher level of containment.[10]

-

Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[12]

Administrative Controls: Standard Operating Procedures for Safety

Written Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe laboratory practices.[10]

-

Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.[10]

-

Restricted Access: Access to the designated area should be limited to trained and authorized personnel.[10]

-

Work Practices:

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][13][14][15]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.[12]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[4]

-

Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher potential for splashes, a chemically resistant apron is recommended.[12]

-

Respiratory Protection: Respiratory protection is generally not required when handling this compound in a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Storage and Stability: Maintaining Chemical Integrity

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.[4]

-

Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong bases, and reactive metals.

-

Hazardous Decomposition Products: Thermal decomposition of fluorinated organic compounds can release hazardous substances such as hydrogen fluoride and carbonyl fluoride.[16]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

-

In Case of Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen fluoride.[16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.[4]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

-

Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, sealed container for disposal.[4]

Applications in Research and Drug Development

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][17] The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates.[18] While specific, large-scale applications of this particular isomer are not extensively documented in publicly available literature, its structure suggests its utility in the synthesis of:

-

Kinase Inhibitors: The phenol moiety can serve as a key hydrogen-bonding component in the hinge-binding region of many kinase inhibitors.

-

GPCR Ligands: The fluorinated aromatic ring can participate in specific interactions with G-protein coupled receptors.

-

Novel Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides.[2]

Expert Insight: When designing synthetic routes utilizing this intermediate, chemists should consider the directing effects of the substituents on the aromatic ring in electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will influence the reactivity of the phenol and the aromatic ring.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[12]

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[12]

By adhering to the comprehensive safety protocols and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this compound to drive innovation in their respective fields.

References

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 CAS#: 116640-12-1 [chemicalbook.com]

- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. tmi.utexas.edu [tmi.utexas.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. appchemical.com [appchemical.com]

- 8. a-c-t.com [a-c-t.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 12. researchgate.net [researchgate.net]

- 13. safeopedia.com [safeopedia.com]

- 14. How To Choose Chemical Personal Protective Equipment - Industrial Hygiene in the Workplace [industrialhygienepub.com]

- 15. ansell.com [ansell.com]

- 16. turi.org [turi.org]

- 17. nbinno.com [nbinno.com]

- 18. cswab.org [cswab.org]

Spectroscopic Characterization of 2,3-Difluoro-4-(trifluoromethyl)phenol: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a predictive analysis of the spectroscopic data for 2,3-Difluoro-4-(trifluoromethyl)phenol. As of the latest literature and database search, a complete, publicly available experimental dataset (NMR, IR, MS) for this specific molecule has not been found. The data and interpretations presented herein are theoretical estimations derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended for educational and research planning purposes. Experimental verification is required for definitive structural confirmation.

Introduction

This compound (C₇H₃F₅O, Molar Mass: 198.09 g/mol ) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of multiple fluorine substituents, including a trifluoromethyl group, imparts unique electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials. Accurate structural elucidation and confirmation are paramount for its application, and a comprehensive spectroscopic analysis is the cornerstone of this process.

This guide provides a detailed, predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features is explained, offering a framework for the interpretation of experimentally acquired data.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic challenges and opportunities due to the dense arrangement of fluorine atoms and their complex coupling interactions.

References

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-(trifluoromethyl)phenol in Organic Solvents

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences a compound's bioavailability, formulation, and overall efficacy.[1] This guide provides an in-depth technical overview of the solubility of 2,3-Difluoro-4-(trifluoromethyl)phenol, a compound of interest due to its unique fluorinated structure. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a key strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[2][3][4]

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and experimental protocols to determine its solubility in various organic solvents. We will delve into the theoretical underpinnings of its expected solubility, provide detailed methodologies for empirical determination, and discuss the critical safety considerations for handling this compound and associated solvents.

Molecular Structure and Predicted Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The molecular structure of this compound features both polar and non-polar characteristics:

-

Polar Feature: The hydroxyl (-OH) group of the phenol is capable of hydrogen bonding, imparting polar characteristics to the molecule.

-

Non-Polar Features: The benzene ring, along with the electron-withdrawing difluoro and trifluoromethyl (-CF3) groups, contributes to the molecule's non-polar nature and increases its lipophilicity.[4]

Given this structure, it is anticipated that this compound will exhibit a range of solubilities in organic solvents, with higher solubility in solvents that can accommodate both its polar and non-polar attributes.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8]

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (solid form)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled incubator on an orbital shaker.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.[8]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[7][9]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

-

-

Calculation of Solubility:

-

The concentration determined in the filtered sample represents the solubility of this compound in that specific solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility measurements:

-

Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and controlled temperature throughout the experiment is crucial.[10]

-

Purity of Compound and Solvent: The presence of impurities can affect the solubility of the compound. Ensure high-purity starting materials are used.[8]

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical factor for an ionizable compound like a phenol.[11]

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Polarity Index | Solubility at 25°C (mg/mL) |

| Hexane | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Acetone | 5.1 | To be determined |

| Ethanol | 5.2 | To be determined |

| Methanol | 6.6 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[12]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Solvent-Specific Hazards:

Always consult the Safety Data Sheet (SDS) for each specific organic solvent being used to understand its unique hazards, handling precautions, and disposal requirements.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols and adhering to the safety guidelines, researchers, scientists, and drug development professionals can generate the critical data needed to advance their research and development efforts. A thorough understanding of solubility is a cornerstone of successful drug discovery and formulation, and the principles and methodologies outlined herein provide a robust foundation for this essential work.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. youtube.com [youtube.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenol for Advanced Research

Executive Summary

2,3-Difluoro-4-(trifluoromethyl)phenol is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring vicinal fluorine atoms and a trifluoromethyl group—imparts distinct physicochemical properties that are increasingly leveraged in the design of novel molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the ortho- and meta-positioned fluorine atoms, significantly influences the acidity of the phenolic hydroxyl group and modulates the electronic character of the aromatic ring. This guide provides a comprehensive overview of this compound, covering its commercial availability, detailed physicochemical and spectroscopic properties, key applications in drug discovery, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers and professionals engaged in advanced chemical synthesis and drug development.

Introduction: The Strategic Value of Fluorinated Phenols

The incorporation of fluorine and fluorinated moieties into organic molecules is a well-established strategy in modern medicinal chemistry for optimizing drug-like properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for groups like chlorine or methyl and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3]

This compound emerges as a particularly valuable synthon. The specific arrangement of its substituents offers a unique combination of electronic effects and steric properties, making it a key intermediate for creating complex molecular architectures with tailored functionalities.[3] This guide delves into the practical considerations for sourcing and utilizing this potent chemical building block.

Commercial Availability and Procurement

Procuring specialized chemical reagents like this compound requires a strategic approach. While not as ubiquitously stocked as simpler phenols, it is available through a network of specialized chemical suppliers that cater to the research and development community.

Key Commercial Suppliers:

Researchers can source this compound from various fine chemical suppliers. Availability typically ranges from milligram to multi-gram quantities, with options for bulk and custom synthesis for larger-scale needs.

| Supplier Type | Representative Companies | Typical Scale | Purity | Notes |

| Research Chemicals | Sigma-Aldrich, TCI Chemicals, Fisher Scientific | 1g - 25g | >97% (GC/NMR) | Ideal for initial screening, and methodology development. Often provide detailed CoA. |

| Fine Chemical Producers | AOBChem, Chem-Impex | 25g - 500g | >98% | Suitable for lead optimization and preclinical studies. May offer better pricing at scale.[4][5] |

| Custom Synthesis | Hangzhou Leap Chem Co., Ltd. | kg to multi-kg | As per client | For process development and manufacturing campaigns. Requires detailed technical specifications.[6] |

Procurement Workflow for Researchers:

The process of acquiring a specialized reagent like this compound involves several critical steps, from initial identification to final laboratory use. This workflow ensures that researchers obtain the correct material with the necessary documentation in a timely manner.

Caption: A typical workflow for procuring specialized chemical reagents.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₃F₅O | |

| Molecular Weight | 198.09 g/mol | |

| CAS Number | 186400-11-7 | |

| Appearance | Off-white to light yellow solid | Based on typical observations for similar phenols. |

| Melting Point | Not widely reported; estimated 40-50 °C | Based on structurally similar compounds like 4-Fluoro-3-(trifluoromethyl)phenol (17 °C) and the increased substitution.[5] |

| Boiling Point | Not widely reported | Expected to be >200 °C at atmospheric pressure. |

| pKa | ~7-8 | Estimated. The phenolic proton is significantly more acidic than phenol (pKa ~10) due to the strong inductive effect of the -CF₃ and two -F substituents. |

Spectroscopic Characterization:

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm) due to H-F and H-H coupling. A broad singlet for the hydroxyl proton (OH) will also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the seven carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct signals are expected: one for the -CF₃ group and two for the aromatic fluorine atoms, each showing coupling to each other and to nearby protons.

-

IR Spectroscopy: Key vibrational bands will include a broad O-H stretch (~3200-3500 cm⁻¹), C-O stretching (~1250 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[7]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z 198.01. The fragmentation pattern would likely show the loss of CO and CF₃ fragments.[8]

Synthesis and Reaction Chemistry

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic approach involves the multi-step transformation of a substituted toluene or aniline precursor, involving diazotization, fluorination, and oxidation/hydrolysis steps.

A plausible laboratory-scale synthesis could involve the oxidation of a corresponding boronic ester, a method proven effective for synthesizing related fluorinated phenols.[9]

Example Protocol: Oxidation of a Boronic Ester to Synthesize a Fluorinated Phenol

This protocol is adapted from a general procedure for the synthesis of related phenols and serves as an illustrative example.[9]

-

Dissolution: Dissolve the precursor, 2-[2,3-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), in a 1:1 mixture of acetone and water.

-

Oxidant Preparation: In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate) (1.2 equiv) in water.

-

Reaction: Add the Oxone® solution dropwise to the stirred solution of the boronic ester at room temperature. A precipitate may form.

-

Monitoring: Stir the reaction vigorously for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium metabisulfite until the oxidative potential is neutralized (test with starch-iodide paper).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product via flash column chromatography on silica gel if necessary.

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating high-value molecules.

-

Pharmaceutical Synthesis: It serves as a key precursor for synthesizing inhibitors of various enzymes and receptors. The phenolic hydroxyl group is a convenient handle for etherification or for conversion into other functional groups (e.g., triflate for cross-coupling reactions). The trifluoromethyl group often enhances the binding of the final molecule to its biological target.[3][10]

-

Agrochemicals: Similar to pharmaceuticals, this compound is used to create advanced herbicides and fungicides. The fluorinated moieties contribute to the potency and metabolic stability of the final products.[5]

-

Materials Science: Derivatives are used in the synthesis of specialty polymers and liquid crystals, where the high thermal stability and unique electronic properties conferred by the fluorinated aromatic ring are highly desirable.

Caption: Key reaction pathways and applications of the title compound.

Safety and Handling

As with all halogenated phenols, this compound must be handled with appropriate care. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

General Safety Precautions:

-

Hazard Class: Expected to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled by a licensed disposal company.

Conclusion

This compound is a sophisticated chemical intermediate with significant potential for innovation in the life sciences and material sciences. Its unique electronic and steric properties make it a valuable tool for researchers seeking to fine-tune molecular characteristics such as metabolic stability, lipophilicity, and binding affinity. While its procurement requires sourcing from specialized suppliers, its utility in constructing novel, high-value compounds justifies its place in the modern synthetic chemist's toolbox. Proper handling and a thorough understanding of its chemical properties are paramount to its successful and safe application in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. aobchem.com [aobchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether [webbook.nist.gov]

- 9. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. fishersci.com [fishersci.com]

reactivity of the hydroxyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,3-Difluoro-4-(trifluoromethyl)phenol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of three strongly electron-withdrawing groups—two ortho/meta fluorine atoms and a para-trifluoromethyl group—dramatically modulates the classical reactivity of the phenolic hydroxyl group. This guide provides a comprehensive analysis of the electronic structure of this molecule and its direct consequences on the acidity, nucleophilicity, and electrophilic substitution patterns of the hydroxyl moiety. We will explore the underlying principles governing its reactivity, offering field-proven insights and detailed experimental protocols for its key transformations, including O-alkylation, O-acylation, and etherification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.

Introduction: The Electronic Landscape of a Highly Substituted Phenol

The reactivity of a phenol is fundamentally dictated by the electron density of the aromatic ring and the nature of the hydroxyl (-OH) group. In the case of this compound, the electronic landscape is significantly perturbed compared to phenol itself. Three key substituents exert powerful inductive and resonance effects that govern the molecule's behavior.

-

Fluorine Substituents (at C2 and C3): As highly electronegative atoms, the fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, pulling electron density away from the aromatic ring. While halogens can also exert a weak electron-donating resonance effect (+R), the inductive effect of fluorine is dominant.

-

Trifluoromethyl Group (at C4): The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts a very strong inductive effect (-I) due to the three fluorine atoms. Unlike the halogens, it has no electron-donating resonance effect.

The cumulative result of these substituents is a highly electron-deficient aromatic ring. This has profound implications for the hydroxyl group.

Acidity and pKa

The electron-withdrawing nature of the substituents significantly stabilizes the conjugate base (phenoxide) formed upon deprotonation of the hydroxyl group. By pulling electron density away from the oxygen atom, the negative charge of the resulting phenoxide is delocalized and stabilized, making the parent phenol more acidic.

| Compound | pKa (approximate) |

| Phenol | 9.95 |

| 4-Nitrophenol | 7.15 |

| This compound | Estimated 5.5 - 6.5 |

Note: The pKa for the title compound is an estimation based on the additive effects of similar substituents. An experimental determination would be required for an exact value.

This enhanced acidity means that this compound can be readily deprotonated by relatively weak bases, such as sodium carbonate or even sodium bicarbonate, which would be ineffective for simple phenols.

Nucleophilicity of the Corresponding Phenoxide

While the parent phenol is a weak nucleophile, its conjugate base, the phenoxide, is a potent one. However, in the case of the 2,3-difluoro-4-(trifluoromethyl)phenoxide, the strong electron-withdrawing groups that stabilize the negative charge also reduce its nucleophilicity. The electron density is so effectively delocalized into the aromatic ring and pulled away by the substituents that the oxygen atom is less "eager" to attack an electrophile.

This creates a crucial interplay for experimental design: while the phenoxide is easier to form, it is less reactive than the phenoxides of electron-rich phenols. Therefore, reactions often require more forcing conditions or highly reactive electrophiles.

Key Transformations of the Hydroxyl Group

The strategic manipulation of the hydroxyl group is central to the synthetic utility of this compound. Below, we detail the core methodologies for its most common transformations.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation to form ethers is a cornerstone reaction. Given the reduced nucleophilicity of the phenoxide, careful selection of the base and electrophile is critical for achieving high yields.

Protocol: Synthesis of 2-(2,3-Difluoro-4-(trifluoromethyl)phenoxy)ethan-1-ol

-

Deprotonation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K2CO3, 1.5 eq). The mixture is stirred at room temperature for 30 minutes. The use of a polar aprotic solvent like DMF is crucial for solvating the potassium cation and enhancing the nucleophilicity of the phenoxide.

-

Nucleophilic Attack: 2-Bromoethanol (1.2 eq) is added to the reaction mixture. The reaction is then heated to 80 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy barrier associated with the moderately nucleophilic phenoxide.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for the O-alkylation of the title phenol.

O-Acylation (Ester Formation)

Esterification is another key transformation, often used to install protecting groups or to create biologically active ester derivatives. The reaction typically proceeds readily with activated acylating agents.

Protocol: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenyl acetate

-

Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (TEA, 1.5 eq) or pyridine. The solution is cooled to 0 °C in an ice bath. Pyridine or TEA acts as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.

-

Acylation: Acetyl chloride (1.2 eq) is added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The high reactivity of the acid chloride drives the reaction to completion despite the moderate nucleophilicity of the phenol.

-

Workup and Purification: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting ester is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Caption: Logical flow for the O-acylation of the title phenol.

Spectroscopic Signatures and Analytical Considerations

The structure of this compound and its derivatives can be readily confirmed by standard spectroscopic methods.

-

¹H NMR: The phenolic proton will appear as a broad singlet, typically downfield. Its chemical shift will be sensitive to the solvent and concentration. Upon derivatization, this signal will disappear. The aromatic protons will show complex splitting patterns due to H-F and F-F coupling.

-

¹⁹F NMR: This is a highly informative technique. Three distinct signals are expected: one for the -CF3 group (which will appear as a singlet) and two for the aromatic fluorine atoms (which will likely appear as doublets of doublets, coupling to each other and to the adjacent aromatic protons).

-

¹³C NMR: The carbon attached to the hydroxyl group will have a characteristic chemical shift. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: A broad O-H stretching band will be prominent in the starting material, typically in the range of 3200-3600 cm⁻¹. This band will be absent in the O-alkylated or O-acylated products.

Conclusion and Future Prospects

The hydroxyl group of this compound, while superficially a standard functional group, exhibits a nuanced reactivity profile defined by the powerful electron-withdrawing nature of its substituents. Its enhanced acidity facilitates deprotonation under mild conditions, while the reduced nucleophilicity of the resulting phenoxide necessitates carefully optimized conditions for subsequent transformations. A thorough understanding of these electronic effects is paramount for the successful application of this valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Future research may focus on leveraging its unique acidity in organocatalysis or in the development of novel polymeric materials.

electrophilic aromatic substitution on 2,3-Difluoro-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3-Difluoro-4-(trifluoromethyl)phenol

Abstract

Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry and materials science. Their functionalization, however, presents a significant synthetic challenge due to the complex interplay of electronic and steric effects from multiple substituents. This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on this compound, a substrate of interest in drug development. We will dissect the competing directing effects of the hydroxyl, fluoro, and trifluoromethyl groups to establish a predictive framework for regioselectivity. This analysis is followed by field-proven, step-by-step experimental protocols for key EAS reactions, including nitration, halogenation, and sulfonation, grounded in mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply EAS chemistry to complex, highly functionalized phenolic systems.

Introduction to the Substrate: this compound

This compound is a highly functionalized aromatic molecule featuring a dense arrangement of electronically diverse substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that often enhances metabolic stability and lipophilicity in bioactive molecules.[1][2] Fluorine atoms introduce unique electronic properties and can modulate protein-ligand interactions. The phenolic hydroxyl group provides a handle for further derivatization and is a potent activating group in EAS reactions.[3] Understanding the reactivity of this specific substitution pattern is critical for its strategic incorporation into more complex target molecules.

Theoretical Framework: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is dictated by the cumulative influence of the substituents already present on the aromatic ring.[4][5] These groups affect both the overall reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[6]

Analysis of Substituent Effects: A Competitive Landscape

The reactivity of this compound is governed by a competition between one powerful activating group and three deactivating groups.

-

The Dominant Activator: The Hydroxyl (-OH) Group: The hydroxyl group is one of the most potent activating groups in EAS.[7] It donates electron density to the ring via a strong resonance effect (+M), significantly stabilizing the positive charge in the Wheland intermediate.[8][9] This effect far outweighs its inductive electron withdrawal (-I) due to oxygen's electronegativity. As a strong activator, it directs incoming electrophiles to the ortho and para positions.[10][11][12]

-

The Dichotomous Nature of Fluorine (-F) Substituents: Halogens, including fluorine, present a unique case. They are deactivating overall because their strong inductive electron-withdrawing effect (-I) outweighs their electron-donating resonance effect (+M).[10][13] However, the resonance donation, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[14] For fluorine specifically, the resonance effect is stronger than for other halogens, and in some cases, it can even be weakly activating at the para position.[14][15]

-

The Potent Deactivator: The Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I).[16][17] The three highly electronegative fluorine atoms pull electron density away from the aromatic ring, destabilizing the carbocation intermediate and slowing the reaction rate.[13][16] It has no resonance-donating capability and is a strong meta-director.[14][16][18]

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| -OH (at C1) | -I (Withdrawing) | +M (Donating) | Strongly Activating | ortho, para |

| -F (at C2, C3) | -I (Withdrawing) | +M (Donating) | Weakly Deactivating | ortho, para |

| -CF3 (at C4) | -I (Withdrawing) | None | Strongly Deactivating | meta |

| A summary of the electronic effects of the substituents on the phenol ring. |

Vectorial Consensus and Predicted Regioselectivity

To predict the site of substitution, we must analyze the directing vectors of each group on the available positions (C5 and C6).

-

-OH group (at C1): Strongly directs to ortho C6. The para position (C4) is blocked.

-

-F group (at C2): Directs to its para position, C5. Its ortho position (C3) is blocked.

-

-F group (at C3): Directs to its para position, C6. Its ortho positions (C2, C4) are blocked.

-

-CF3 group (at C4): Directs to its meta positions, C2 (blocked) and C6.

The directing influences converge overwhelmingly on the C6 position. It is activated by the powerful ortho-directing hydroxyl group, the para-directing fluorine at C3, and is the only available position that is also meta to the strongly deactivating -CF3 group. While the fluorine at C2 directs to C5, this position is meta to the dominant -OH activator, making attack at this site electronically disfavored.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 12. quora.com [quora.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. homework.study.com [homework.study.com]

- 17. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solved Explain why the trifluoromethyl (CF3)group is meta | Chegg.com [chegg.com]

The Strategic Deployment of 2,3-Difluoro-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide delves into the potential applications of a highly specialized building block, 2,3-Difluoro-4-(trifluoromethyl)phenol, for researchers, scientists, and drug development professionals. While this specific scaffold is not yet widely represented in publicly accessible research, its substitution pattern suggests significant potential for addressing key challenges in medicinal chemistry, such as metabolic stability, target affinity, and bioavailability. This document will explore the theoretical advantages of this reagent, propose synthetic strategies, and highlight its potential in the design of next-generation therapeutics, drawing insights from its application in recent patent literature.

The Rationale for Polysubstituted Fluorinated Phenols in Drug Design

The phenol moiety is a common feature in many approved drugs, offering a versatile scaffold for molecular interactions.[1] However, simple phenolic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and reduced bioavailability. The introduction of fluorine atoms and trifluoromethyl groups are well-established strategies to mitigate these metabolic liabilities and fine-tune other critical drug-like properties.[2][3]

The Trifluoromethyl Group as a Metabolic Shield and Lipophilicity Modulator:

The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal.[2][3] Its strong electron-withdrawing nature deactivates the aromatic ring, making it less prone to oxidative metabolism.[2] This "metabolic blocking" can significantly increase a drug's half-life.[2] Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[4]

Vicinal Fluorine Atoms for Modulating Acidity and Conformation:

The presence of fluorine atoms on the aromatic ring, particularly in ortho and meta positions to the hydroxyl group, can significantly impact the phenol's acidity (pKa). The electron-withdrawing effect of fluorine generally lowers the pKa, which can be crucial for optimizing interactions with biological targets. Additionally, fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for target engagement.

The unique combination of a 2,3-difluoro substitution pattern with a 4-trifluoromethyl group in this compound presents a compelling scaffold for medicinal chemists. This arrangement is anticipated to create a highly electron-deficient and metabolically robust phenolic ring with a modulated pKa, offering a unique building block for exploring novel chemical space.

Physicochemical Properties: An Estimation

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Weight | 198.09 g/mol | Calculated from the molecular formula C7H3F5O.[5][6][7] |

| pKa | Lower than phenol (approx. 7-8) | The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group will significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). |

| LogP (Lipophilicity) | Moderately high | The trifluoromethyl group significantly increases lipophilicity. The fluorine atoms will also contribute to an increase in lipophilicity compared to their hydrogen counterparts. |

| Metabolic Stability | High | The combination of the deactivating trifluoromethyl group and the fluorine atoms is expected to make the aromatic ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. |

Potential Applications in Medicinal Chemistry

The structural features of this compound make it a promising building block for a variety of therapeutic targets, particularly where metabolic stability and specific electronic properties are desired.

Kinase Inhibitors

A significant number of kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding site of the enzyme. The 2,3-Difluoro-4-(trifluoromethyl)phenyl moiety can be incorporated to enhance binding affinity and improve pharmacokinetic properties. Recent patent literature discloses the use of this moiety in the development of novel Rho-kinase (ROCK) inhibitors, which are targets for cardiovascular and inflammatory diseases.

DOT Diagram: General Kinase Inhibitor Synthesis Workflow

Caption: A generalized workflow for incorporating the phenol into a kinase inhibitor scaffold.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways. Inhibitors of these enzymes have therapeutic applications in a wide range of diseases, including neurological and psychiatric disorders. Patent literature indicates that the 2,3-difluoro-4-(trifluoromethyl)phenyl group has been incorporated into pyrimidinone amide compounds designed as PDE2 inhibitors.[7] This suggests that the unique electronic and steric properties of this scaffold are advantageous for achieving potent and selective inhibition of this enzyme class.

Other Potential Therapeutic Areas

The properties of this compound also make it an attractive candidate for developing therapeutics in other areas, such as:

-

Antiviral and Antibacterial Agents: The enhanced membrane permeability and metabolic stability can be beneficial for drugs targeting intracellular pathogens.

-

Central Nervous System (CNS) Agents: Increased lipophilicity can aid in crossing the blood-brain barrier, a critical requirement for drugs targeting the CNS.

Synthetic Accessibility and Methodologies

While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organofluorine chemistry.

Proposed Synthesis of this compound